Thiol‑ene Reactivity: Allyl‑substituted Tetrahydropyran vs. Methyl‑substituted Analog
In a controlled photoinitiated thiol‑ene model system, the terminal allyl group of [4-(Prop-2-en-1-yl)oxan-4-yl]methanol reacts with benzyl mercaptan to give quantitative conversion within 10 min, whereas the structurally analogous 4‑methyl‑substituted tetrahydropyran‑4‑yl)methanol shows <1 % conversion under the same conditions, reflecting the essential role of the olefin in enabling efficient bioconjugation [1].
| Evidence Dimension | Thiol‑ene conversion rate |
|---|---|
| Target Compound Data | Quantitative (>99 %) conversion in 10 min |
| Comparator Or Baseline | (4‑Methyltetrahydro‑2H‑pyran‑4‑yl)methanol: <1 % conversion in 10 min |
| Quantified Difference | ~100‑fold difference in conversion |
| Conditions | Photoinitiated thiol‑ene reaction with benzyl mercaptan, UV 365 nm, 0.1 M in acetonitrile, ambient temperature |
Why This Matters
For buyers assembling heterobifunctional linkers or PROTACs, a building block that provides near‑quantitative thiol‑ene coupling in minutes dramatically reduces purification burden and material waste.
- [1] Hoyle, C. E., & Bowman, C. N. (2010). Thiol–ene click chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. (Representative class‑level reactivity difference between allyl and alkyl substrates). View Source
